4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine
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Overview
Description
4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with dimethyl and hydrazinylidene groups. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine typically involves the condensation of 4,6-dimethyl-3-cyanopyridine-2(1H)-thione with 4-methylphenylhydrazine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects . The compound may inhibit or activate certain biochemical pathways, leading to its observed pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-3-cyanopyridine-2(1H)-thione: A precursor in the synthesis of the target compound.
Thieno[2,3-b]pyridine derivatives: A class of compounds with similar core structures but different substituents.
Uniqueness
4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine stands out due to its unique combination of substituents, which may confer distinct biological and chemical properties compared to other thieno[2,3-b]pyridine derivatives .
Properties
CAS No. |
144235-90-5 |
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Molecular Formula |
C16H16N4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[(4-methylphenyl)diazenyl]thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C16H16N4S/c1-9-4-6-12(7-5-9)19-20-16-14(17)13-10(2)8-11(3)18-15(13)21-16/h4-8H,17H2,1-3H3 |
InChI Key |
BUYSURGDAZDJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=C(S2)N=C(C=C3C)C)N |
Origin of Product |
United States |
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